Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields, including medicine, biology, and industry. This compound is characterized by the presence of a benzamide core structure with additional functional groups that impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]- typically involves the condensation of benzoic acid derivatives with amines. One common method involves the reaction of benzoic acid with hydroxylamine to form N-hydroxybenzamide, followed by further reaction with an appropriate amine and an acylating agent such as butyric anhydride. The reaction is usually carried out under mild conditions, with the use of catalysts like DMAP (4-dimethylaminopyridine) to enhance the reaction rate .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product with high purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, amines, and oxo derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Benzamide derivatives are explored for their therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt various biological pathways, leading to therapeutic effects in disease treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-hydroxybenzamide: A simpler derivative with similar hydroxyl and amide functional groups.
N-(2-hydroxy-4-nitrophenyl)benzamide: A substituted benzamide with additional nitro and hydroxyl groups.
N-(pyrimidin-2-yl)benzamide: A benzamide derivative with a pyrimidine ring.
Uniqueness
Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]- is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
656261-19-7 |
---|---|
Molekularformel |
C12H16N2O3 |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
4-[(butanoylamino)methyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C12H16N2O3/c1-2-3-11(15)13-8-9-4-6-10(7-5-9)12(16)14-17/h4-7,17H,2-3,8H2,1H3,(H,13,15)(H,14,16) |
InChI-Schlüssel |
QSDQWYXAJBVPGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NCC1=CC=C(C=C1)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.